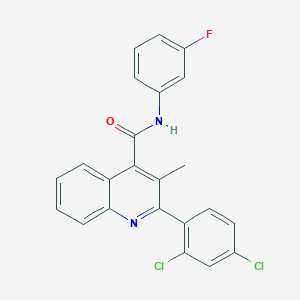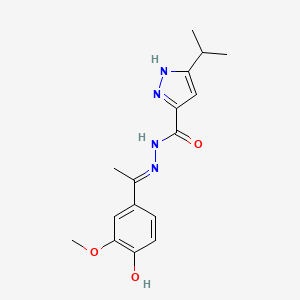![molecular formula C21H22BrN3O2 B11661283 9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661283.png)
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, anticancer, and multidrug resistance modulation properties . The structure of this compound includes a bromine atom at the 9th position, ethoxy groups at the 2nd and 3rd positions, and a propyl group at the 6th position, contributing to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine . For 9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, the process may include the following steps:
Condensation Reaction: Isatin reacts with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid.
Alkylation: The ethoxy groups are introduced through an alkylation reaction using ethyl iodide in the presence of a base.
Propylation: The propyl group is added via a similar alkylation process using propyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Aplicaciones Científicas De Investigación
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s ability to intercalate into DNA is influenced by the substituents on the indoloquinoxaline nucleus, which affect its binding affinity and thermal stability of the DNA complex .
Comparación Con Compuestos Similares
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine, ethoxy, and propyl substituents.
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline: Similar structure but lacks the ethoxy groups.
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline: Similar structure but lacks the bromine atom.
Uniqueness
9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to the combination of bromine, ethoxy, and propyl groups, which enhance its pharmacological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C21H22BrN3O2 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
9-bromo-2,3-diethoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H22BrN3O2/c1-4-9-25-17-8-7-13(22)10-14(17)20-21(25)24-16-12-19(27-6-3)18(26-5-2)11-15(16)23-20/h7-8,10-12H,4-6,9H2,1-3H3 |
Clave InChI |
CQHWYGAINVVMDS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11661200.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661212.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661215.png)
![3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661219.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11661222.png)

![2-(5-Bromo-2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11661229.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661234.png)
![4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate](/img/structure/B11661239.png)

![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661245.png)
![2-[(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11661253.png)

![ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661274.png)
